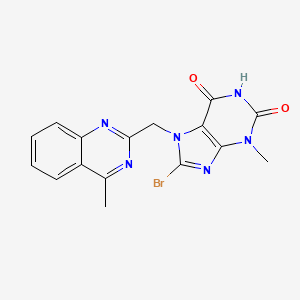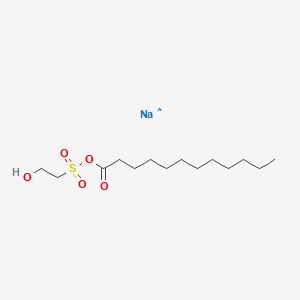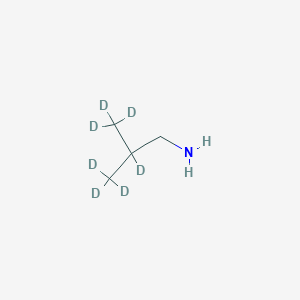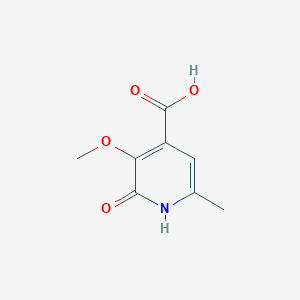
Phthalimidinoglutarimide-5'-C3-O-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-5’-C3-O-C2-acid is a complex organic compound that belongs to the class of isoindolones These compounds are characterized by their aromatic polycyclic structure, which includes an isoindole bearing a ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-C2-acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Phthalimide: The initial step involves the reaction of phthalic anhydride with ammonia to form phthalimide.
Introduction of Glutarimide: The phthalimide is then reacted with glutaric anhydride to introduce the glutarimide moiety.
Formation of the C3-O-C2 Linkage: The final step involves the formation of the C3-O-C2 linkage through a series of condensation reactions, often using catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-C3-O-C2-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of phthalimide and glutarimide.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification and Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Solvents: Acetone, ethanol, dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-5’-C3-O-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-5’-C3-O-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide: Shares a similar core structure but lacks the C3-O-C2 linkage.
Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid: Contains a polyethylene glycol (PEG) chain, which can enhance its solubility and bioavailability.
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Similar to the PEG5 variant but with a shorter PEG chain.
The uniqueness of Phthalimidinoglutarimide-5’-C3-O-C2-acid lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H22N2O6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]propanoic acid |
InChI |
InChI=1S/C19H22N2O6/c22-16-6-5-15(18(25)20-16)21-11-13-10-12(3-4-14(13)19(21)26)2-1-8-27-9-7-17(23)24/h3-4,10,15H,1-2,5-9,11H2,(H,23,24)(H,20,22,25) |
Clé InChI |
VKZUINVUAUJKDR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)





![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)

![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)




![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
